molecular formula C13H7Cl3O2 B13748197 2,3,7-Trichloro-8-methyloxanthrene CAS No. 112344-57-7

2,3,7-Trichloro-8-methyloxanthrene

Cat. No.: B13748197
CAS No.: 112344-57-7
M. Wt: 301.5 g/mol
InChI Key: XUOCRPPPSAFJCF-UHFFFAOYSA-N
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Description

No data exists in the provided evidence to describe this compound’s structure, synthesis, or properties. Based on its name, it is likely a polyhalogenated oxanthrene derivative with chlorine substituents at positions 2, 3, and 7 and a methyl group at position 6.

Properties

CAS No.

112344-57-7

Molecular Formula

C13H7Cl3O2

Molecular Weight

301.5 g/mol

IUPAC Name

2,3,7-trichloro-8-methyldibenzo-p-dioxin

InChI

InChI=1S/C13H7Cl3O2/c1-6-2-10-11(3-7(6)14)18-13-5-9(16)8(15)4-12(13)17-10/h2-5H,1H3

InChI Key

XUOCRPPPSAFJCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)OC3=CC(=C(C=C3O2)Cl)Cl

Origin of Product

United States

Preparation Methods

Chlorination of 8-methyldibenzodioxin Precursors

A common approach involves starting from 8-methyldibenzodioxin or related dibenzo-p-dioxin derivatives, followed by regioselective chlorination at the 2, 3, and 7 positions. Chlorination can be achieved using reagents such as:

The reaction conditions (temperature, solvent, and stoichiometry) are optimized to achieve selective substitution without over-chlorination or degradation of the dioxin ring.

Methylation of Chlorinated Dibenzo-p-dioxins

Alternatively, methylation can be performed on pre-chlorinated dibenzo-p-dioxin intermediates. Methylation agents include:

These reagents introduce the methyl group at the 8-position, typically via electrophilic aromatic substitution or nucleophilic substitution depending on the intermediate structure.

Oxidative Coupling of Chlorinated Biphenyls

Another synthetic route involves:

  • Preparation of 2,3,7-trichloro-8-methylbiphenyl derivatives.
  • Oxidative coupling using oxidants such as copper(II) chloride (CuCl$$2$$) or iron(III) chloride (FeCl$$3$$) to form the dioxin ring.

This method allows for the construction of the oxanthrene skeleton with the desired chlorine and methyl substitutions.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Chlorination of 8-methyldibenzodioxin 8-Methyldibenzodioxin SO$$2$$Cl$$2$$, Cl$$_2$$, NCS Direct chlorination, regioselective Requires pure precursor, toxic reagents
Methylation of chlorinated dibenzo-p-dioxins 2,3,7-Trichlorodibenzo-p-dioxin CH$$_3$$I, DMS, methyl triflate Late-stage functionalization May cause side reactions, harsh conditions
Oxidative coupling of chlorinated biphenyls 2,3,7-Trichloro-8-methylbiphenyl CuCl$$2$$, FeCl$$3$$, oxidative conditions Efficient ring closure Multi-step synthesis, requires biphenyl intermediates

Research Findings and Data Insights

  • Selectivity and Yield: Studies on chlorination reactions of dibenzo-p-dioxins indicate that regioselectivity is influenced by the electronic effects of substituents and reaction conditions. Chlorination at 2,3,7-positions is favored due to the stability of intermediates.

  • Toxicological Considerations: Due to the toxicity of chlorinated dioxins, synthesis is generally done on small scales with rigorous safety protocols.

  • Patents and Industrial Synthesis: Patents related to 2,3,7-trichloro-8-methyloxanthrene focus on its preparation via chlorination and methylation steps, with modifications to improve purity and yield.

Chemical Reactions Analysis

Types of Reactions

Dibenzo[b,e][1,4]dioxin,2,3,7-trichloro-8-methyl- can undergo several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of hydroxylated derivatives.

    Reduction: This can result in the removal of chlorine atoms, forming less chlorinated derivatives.

    Substitution: Chlorine atoms can be replaced by other substituents such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) or alkyl halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions include hydroxylated, dechlorinated, and substituted derivatives of the original compound.

Scientific Research Applications

Environmental Applications

1. Endocrine Disruption Studies
Research indicates that compounds similar to 2,3,7-Trichloro-8-methyloxanthrene can act as endocrine disruptors. Studies have focused on their effects on the estrogen receptor in human breast cancer cells (MCF-7), highlighting the compound's potential role in environmental toxicology and its impact on wildlife and human health .

2. Pesticide Ingredient
The compound has been identified as a potential ingredient in pesticides due to its chemical stability and efficacy against certain pests. Its chlorinated structure may enhance its effectiveness while also raising concerns about environmental persistence and bioaccumulation .

Biomedical Applications

1. Anticancer Research
2,3,7-Trichloro-8-methyloxanthrene has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells, particularly in breast cancer models. The mechanism of action appears to involve modulation of key signaling pathways associated with cell growth and survival .

2. Drug Development
The compound's unique structure makes it a candidate for drug development, specifically in creating novel therapeutic agents targeting cancer and other diseases. Its derivatives are being explored for their ability to enhance drug delivery systems through nanoparticle formulations .

Industrial Applications

1. Plastic/Rubber Additive
In industrial settings, 2,3,7-Trichloro-8-methyloxanthrene is utilized as an additive in plastics and rubber manufacturing. Its properties can improve the durability and resistance of materials against environmental degradation .

2. Solvent Properties
The compound's solvent capabilities allow it to be used in various chemical processes, facilitating reactions that require specific conditions not achievable with standard solvents .

Case Studies

Study Title Focus Findings
Effects on MCF-7 CellsEndocrine DisruptionDemonstrated modulation of estrogen receptors by chlorinated compounds, including derivatives of 2,3,7-Trichloro-8-methyloxanthrene .
Anticancer ActivityCancer ResearchShowed inhibition of cell proliferation in breast cancer models; further studies needed for clinical relevance .
Industrial UseMaterial ScienceEvaluated as a plastic additive; improved material performance noted in preliminary tests .

Mechanism of Action

The compound exerts its effects primarily through interaction with the aryl hydrocarbon (AH) receptor, a transcription factor present in all cells. Upon binding to the AH receptor, the compound can alter the expression of several genes involved in various biological processes. This can lead to toxic effects such as oxidative stress, DNA damage, and disruption of normal cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence lacks data on structurally related oxanthrenes or chlorinated aromatic systems. However, insights can be inferred from general principles of halogenated aromatic chemistry:

Hypothetical Comparison Table (Based on Chemical Reasoning)

Property 2,3,7-Trichloro-8-methyloxanthrene (Hypothetical) 1,2,3-Trichloropropane () Thiophene Fentanyl Hydrochloride ()
Chemical Class Halogenated oxanthrene Chlorinated alkane Opioid derivative (thiophene-substituted)
Electrophilic Reactivity High (due to aromatic Cl substituents) Moderate (aliphatic Cl) Low (amide/thiophene system)
Toxicity Likely high (if bioaccumulative) Known hepatotoxicant Undetermined (toxicology not studied)
Applications Potential use in materials science Industrial solvent Illicit synthetic opioid

Key Inferences:

  • Chlorination Effects : Chlorinated alkanes (e.g., 1,2,3-Trichloropropane) exhibit distinct toxicity profiles compared to aromatic systems. Aliphatic chlorides are more volatile and prone to metabolic activation, while aromatic chlorides may persist in the environment .
  • Structural Differences : Unlike Thiophene fentanyl hydrochloride, which is a bioactive molecule with a complex heterocyclic structure, 2,3,7-Trichloro-8-methyloxanthrene would prioritize stability and electronic modulation for applications in optoelectronics or catalysis (speculative).

Recommendations for Further Study

To address the query authoritatively, consult:

Chemical Databases : SciFinder or Reaxys for synthesis routes and analogs.

Toxicology Studies : Prioritize in vitro assays for halogenated aromatics.

Material Science Literature : Investigate electronic properties of methylated/chlorinated oxanthrenes.

Biological Activity

2,3,7-Trichloro-8-methyloxanthrene (CAS No. 112344-57-7) is a polyhalogenated aromatic hydrocarbon that has garnered attention due to its potential biological activities, particularly its endocrine-disrupting properties. This compound is structurally related to other halogenated compounds known for their biological effects, including potential carcinogenicity and reproductive toxicity.

Chemical Structure and Properties

The chemical formula for 2,3,7-Trichloro-8-methyloxanthrene is C13H7Cl3O2. The structure includes three chlorine atoms attached to a methyloxanthrene backbone, which contributes to its unique properties and biological activity.

Endocrine Disruption

Research indicates that 2,3,7-Trichloro-8-methyloxanthrene exhibits estrogenic activity , which can disrupt normal hormonal functions. It has been shown to interact with estrogen receptors, potentially leading to altered gene expression and cellular responses.

Key Findings:

  • Estrogen Receptor Binding : Studies have demonstrated that this compound can bind to estrogen receptors, influencing pathways related to cell proliferation and differentiation .
  • Inhibition of Estrogen Sulfotransferase : Hydroxylated metabolites of polyhalogenated aromatic hydrocarbons, including 2,3,7-Trichloro-8-methyloxanthrene, have been found to inhibit estrogen sulfotransferase activity. This inhibition can lead to increased levels of active estrogens in the body .

Cytotoxicity and Immunotoxicity

The compound has also been evaluated for its cytotoxic effects on various cell lines. In vitro studies suggest that it may inhibit the proliferation of immune cells such as CTLL2 cells, indicating potential immunotoxic effects .

Table 1: Summary of Biological Activities

ActivityEffect/MechanismReference
Estrogenic ActivityBinds to estrogen receptors
Inhibition of Estrogen SulfotransferaseAlters estrogen metabolism
CytotoxicityInhibits proliferation of CTLL2 cells

Case Study 1: Estrogenic Effects in Animal Models

In a controlled study involving rodents, exposure to 2,3,7-Trichloro-8-methyloxanthrene resulted in significant alterations in reproductive parameters. Female subjects exhibited increased uterine weight and altered estrous cycles compared to control groups. These findings underscore the compound's potential as an endocrine disruptor with reproductive implications.

Case Study 2: Immunotoxic Effects

Another study focused on the immunological impact of the compound revealed that exposure led to a decrease in lymphocyte proliferation in vitro. This suggests that 2,3,7-Trichloro-8-methyloxanthrene may compromise immune function through its cytotoxic effects on immune cells.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,3,7-Trichloro-8-methyloxanthrene, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves halogenation of the oxanthrene core followed by methyl substitution. To optimize purity:

  • Use high-resolution gas chromatography (HRGC) with electron capture detection (ECD) to monitor intermediate halogenation steps .
  • Employ recrystallization in non-polar solvents (e.g., hexane) to remove chlorinated byproducts.
  • Characterize intermediates via 1H^1H-NMR and FT-IR to confirm substitution patterns .
    • Key Consideration : Document reagent sources, purity grades, and reaction conditions to ensure reproducibility .

Q. How should researchers characterize the physicochemical properties of 2,3,7-Trichloro-8-methyloxanthrene?

  • Methodological Answer :

  • Solubility : Test in aqueous buffers (pH 3–9) and organic solvents (e.g., DMSO, ethanol) using UV-Vis spectroscopy.
  • Thermal Stability : Perform thermogravimetric analysis (TGA) under inert gas to determine decomposition thresholds .
  • LogP : Calculate via reversed-phase HPLC with reference standards .
    • Data Presentation : Tabulate results with error margins (e.g., ±0.05 for LogP) and compare with computational predictions (e.g., COSMO-RS) .

Q. What are the initial steps for assessing the compound’s endocrine-disrupting potential?

  • Methodological Answer :

  • Use in vitro assays such as ER-CALUX (estrogen receptor transactivation) or AR-EcoScreen (androgen receptor antagonism) .
  • Include positive controls (e.g., 17β-estradiol for estrogenicity) and negative controls (solvent-only) .
    • Statistical Analysis : Apply dose-response curves to calculate EC50_{50} values and use ANOVA to validate significance (p < 0.05) .

Advanced Research Questions

Q. How can contradictory data on the environmental persistence of 2,3,7-Trichloro-8-methyloxanthrene be resolved?

  • Methodological Answer :

  • Conduct comparative photodegradation studies under UV (254 nm) vs. natural sunlight, measuring half-lives via LC-MS/MS .
  • Analyze soil adsorption coefficients (KocK_{oc}) using OECD Guideline 106, noting pH and organic matter variability .
    • Critical Analysis : Use principal component analysis (PCA) to identify confounding variables (e.g., microbial activity, matrix effects) .

Q. What mechanistic approaches are suitable for studying its interaction with aryl hydrocarbon receptor (AhR) pathways?

  • Methodological Answer :

  • Perform competitive binding assays with 3H^3H-TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) in hepatic cytosol preparations .
  • Use CRISPR-edited AhR-knockout cell lines to confirm receptor specificity .
    • Data Interpretation : Compare dose-dependent luciferase reporter activity (AhR activation) with structural analogs to infer SAR trends .

Q. How should researchers address discrepancies in reported cytotoxicity values across cell lines?

  • Methodological Answer :

  • Standardize assay conditions (e.g., exposure time, serum-free media) using ISO 10993-5 guidelines .
  • Validate mitochondrial toxicity via Seahorse XF Analyzer (measuring OCR and ECAR) alongside traditional MTT assays .
    • Conflict Resolution : Apply meta-analysis techniques to aggregate data, highlighting inter-lab variability in IC50_{50} determinations .

Data Analysis and Reporting Guidelines

  • Tables :

    ParameterMethodKey Reference
    LogPReversed-phase HPLC
    Photodegradation t1/2t_{1/2}LC-MS/MS (UV irradiation)
    ER-CALUX EC50_{50}Dose-response (4-parameter fit)
  • Critical Evaluation :

    • Discuss limitations of in silico models (e.g., overestimation of halogen bonding in QSAR) .
    • Emphasize reproducibility by adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

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